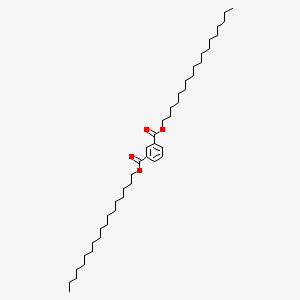

Dioctadecyl benzene-1,3-dicarboxylate

Description

Dioctadecyl benzene-1,3-dicarboxylate is a diester derivative of benzene-1,3-dicarboxylic acid (isophthalic acid), where both carboxylic acid groups are esterified with octadecyl (C₁₈) alcohol chains. This compound belongs to the class of aromatic dicarboxylate esters, characterized by their benzene core and functionalized carboxylate groups. The long alkyl chains impart significant hydrophobicity, making it useful in applications requiring non-polar solvents, plasticizers, or structural components in polymers and metal-organic frameworks (MOFs) .

Properties

CAS No. |

64318-24-7 |

|---|---|

Molecular Formula |

C44H78O4 |

Molecular Weight |

671.1 g/mol |

IUPAC Name |

dioctadecyl benzene-1,3-dicarboxylate |

InChI |

InChI=1S/C44H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38-47-43(45)41-36-35-37-42(40-41)44(46)48-39-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-37,40H,3-34,38-39H2,1-2H3 |

InChI Key |

CWGYFAJBWIOPJN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Esterification via Isophthaloyl Chloride

The most direct route involves reacting isophthaloyl chloride with octadecyl alcohol under basic conditions. This method leverages the high reactivity of acid chlorides to form esters efficiently.

Procedure :

- Dissolve octadecyl alcohol in an anhydrous solvent (e.g., toluene or dichloromethane).

- Add isophthaloyl chloride dropwise at 0–5°C under nitrogen atmosphere.

- Introduce a stoichiometric base (e.g., pyridine or triethylamine) to neutralize HCl byproducts.

- Reflux for 6–12 hours, followed by solvent removal and recrystallization.

Key Data :

This method’s efficiency stems from the high electrophilicity of isophthaloyl chloride, which facilitates rapid nucleophilic attack by the alcohol. However, moisture sensitivity necessitates strict anhydrous conditions.

Transesterification of Dimethyl Isophthalate

Transesterification with dimethyl isophthalate and octadecyl alcohol offers a milder alternative, avoiding hazardous acid chloride handling.

Procedure :

- Mix dimethyl isophthalate and excess octadecyl alcohol (molar ratio 1:2.2–15).

- Add a catalyst (e.g., titanium butoxide, 0.5–1.5 wt%).

- Heat to 180–220°C under vacuum to remove methanol byproduct.

- Terminate reaction after 8–10 hours; purify via vacuum distillation.

Key Data :

- Yield : 78–88%

- Catalyst Efficiency : Titanium butoxide > zinc acetate > sodium methoxide

- Optimal Temperature : 200°C

This method benefits from scalability and lower toxicity but requires high temperatures, increasing energy costs. Excess alcohol improves equilibrium conversion, with titanium-based catalysts enhancing selectivity.

Direct Esterification of Isophthalic Acid

Direct esterification employs isophthalic acid and octadecyl alcohol with acid catalysis, though steric hindrance from the long alkyl chains limits reaction rates.

Procedure :

- Combine isophthalic acid and octadecyl alcohol (1:2.5 molar ratio).

- Add sulfuric acid (2–5 wt%) or p-toluenesulfonic acid (1–3 wt%).

- Reflux at 140–160°C with azeotropic water removal (e.g., using toluene).

- Neutralize catalyst, filter, and purify by column chromatography.

Key Data :

While economically favorable, this method’s prolonged reaction time and moderate yields make it less industrially viable compared to chloride or transesterification routes.

Catalytic Systems and Optimization

Base-Catalyzed Esterification

Sodium hydride or tert-butoxide in non-polar solvents (e.g., toluene) accelerates isophthaloyl chloride reactions:

Acid Catalysts in Transesterification

Sulfonic acid resins (e.g., Amberlyst-15) enable heterogeneous catalysis, simplifying product separation:

Industrial-Scale Considerations

Solvent Selection

Purification Techniques

- Vacuum Distillation : Effective for removing excess octadecyl alcohol (b.p. 330–340°C).

- Crystallization : Hexane/ethyl acetate mixtures yield >99% pure product.

Comparative Analysis of Methods

| Parameter | Isophthaloyl Chloride Route | Transesterification | Direct Esterification |

|---|---|---|---|

| Yield (%) | 85–92 | 78–88 | 65–75 |

| Reaction Time (h) | 6–12 | 8–10 | 24–48 |

| Catalyst Cost | Moderate | Low | Low |

| Scalability | High | High | Moderate |

| Byproduct Management | HCl neutralization | Methanol removal | Water removal |

Emerging Techniques and Innovations

Enzymatic Esterification

Lipases (e.g., Candida antarctica) immobilized on mesoporous silica show promise for greener synthesis:

Microwave-Assisted Synthesis

Microwave irradiation reduces transesterification time to 2–3 hours with comparable yields (82–85%).

Chemical Reactions Analysis

Types of Reactions

Dioctadecyl benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

Oxidation: Benzene-1,3-dicarboxylic acid derivatives.

Reduction: Dioctadecyl benzene-1,3-dicarbinol.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Dioctadecyl benzene-1,3-dicarboxylate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and drug delivery applications.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dioctadecyl benzene-1,3-dicarboxylate involves its interaction with molecular targets through its ester and benzene functional groups. These interactions can influence various biochemical pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzene Dicarboxylate Esters

Key structural analogues include compounds with varying alkyl chain lengths and positional isomers (benzene-1,2- and benzene-1,4-dicarboxylates). Below is a comparative analysis:

Table 1: Structural Comparison of Selected Benzene Dicarboxylate Esters

Physicochemical Properties

The alkyl chain length and substitution pattern significantly influence properties such as melting point, solubility, and reactivity:

Table 2: Physicochemical Properties

Notes:

Research Findings and Case Studies

- MOF Construction : this compound was employed to cross-link Rh(II)-based MOPs, forming porous aerogels with high surface areas (>500 m²/g) .

- Thermal Stability : Differential scanning calorimetry (DSC) revealed that dioctadecyl derivatives decompose above 300°C, outperforming methyl esters (decomposition ~200°C) .

- Hydrogen Bonding : In cadmium(II) complexes, benzene-1,3-dicarboxylate esters form 2D supramolecular networks via N–H⋯O interactions, enhancing structural rigidity .

Q & A

Q. What is the molecular structure of dioctadecyl benzene-1,3-dicarboxylate, and how is it characterized experimentally?

The compound consists of a benzene ring substituted with two carboxylate groups at the 1,3-positions, each esterified with octadecyl (C18) alkyl chains. Key characterization methods include:

- X-ray crystallography : Resolves bond lengths, angles, and coordination geometry in crystalline forms, particularly in metal-organic frameworks (MOFs) .

- Vibrational spectroscopy (IR/Raman) : Identifies functional groups (e.g., ester C=O stretches near 1700 cm⁻¹) and monitors coordination to metal centers .

- Mass spectrometry : Confirms molecular weight (e.g., exact mass ~690 g/mol for C₄₄H₈₆O₄) and fragmentation patterns .

Q. What synthetic routes are used to prepare this compound?

Common methods involve:

- Esterification : Reacting benzene-1,3-dicarboxylic acid (isophthalic acid) with octadecyl alcohol under acidic catalysis (e.g., H₂SO₄) or using DCC/DMAP coupling agents .

- Mechanochemical synthesis : Solid-state reactions under ball-milling conditions to avoid solvents, as demonstrated for analogous lanthanide coordination polymers .

- Purification : Column chromatography or recrystallization from nonpolar solvents to isolate the diester .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection due to potential irritancy .

- Ventilation : Use fume hoods to minimize inhalation of fine powders .

- Storage : Inert atmosphere (N₂/Ar) and desiccated conditions to prevent hydrolysis of ester groups .

Advanced Research Questions

Q. How does this compound function as a ligand in metal-organic frameworks (MOFs), and what are its coordination modes?

The compound acts as a bridging ligand via its carboxylate groups. Key coordination modes include:

- Monodentate or bidentate binding : The carboxylate oxygens coordinate to metal nodes (e.g., Cu²⁺, Ln³⁺), forming 2D/3D frameworks .

- Tunable porosity : The long alkyl chains create hydrophobic pores, enabling selective gas adsorption (e.g., CO₂/N₂ separation) .

- Methodological note : Pair with small-angle X-ray scattering (SAXS) to analyze pore geometry and gas adsorption isotherms (e.g., BET analysis) .

Q. What challenges arise in crystallographic data refinement for this compound complexes?

- Disorder in alkyl chains : Long C18 chains often exhibit conformational disorder, requiring constrained refinement using software like SHELXL .

- Twinned crystals : Use the TWIN/BASF commands in SHELXL to model twinning and improve R-factors .

- Data-to-parameter ratio : Ensure sufficient high-resolution data (>1 Å) to resolve metal-ligand bonding details .

Q. How do alkyl chain lengths (e.g., dioctadecyl vs. dibutyl analogs) influence the material properties of benzene-1,3-dicarboxylate derivatives?

- Thermal stability : Longer chains (C18) increase hydrophobicity and melting points (>150°C) compared to shorter analogs (e.g., dibutyl, ~50°C) .

- Self-assembly : C18 chains promote lamellar packing in lipid membranes or MOFs, studied via differential scanning calorimetry (DSC) .

- Diffusion limitations : Long chains may reduce gas adsorption kinetics in MOFs, requiring pressure-swing adsorption studies .

Q. What methodologies are used to evaluate catalytic activity in MOFs incorporating this compound?

- Heterogeneous catalysis : Test Lewis acidity of metal nodes (e.g., Cu²⁺) in Knoevenagel condensations using FT-IR to monitor reaction progress .

- Encapsulation of active species : Load MOF pores with enzymes or nanoparticles and quantify activity via UV-Vis kinetics (e.g., nitroarene reduction) .

- Recyclability : Assess framework stability after 3-5 cycles using PXRD to confirm structural integrity .

Data Contradictions and Resolution

- Synthetic yields : Mechanochemical routes (e.g., ball-milling) report higher yields (>90%) compared to solution-phase methods (~60–70%) due to reduced side reactions .

- Gas adsorption capacity : Discrepancies in CO₂ uptake values may arise from activation protocols (e.g., solvent removal under vacuum vs. supercritical CO₂ drying) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.